2-(Methylamino)pyrimidine-4-carboxylic acid 2-(Methylamino)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 89691-96-3
VCID: VC2807499
InChI: InChI=1S/C6H7N3O2/c1-7-6-8-3-2-4(9-6)5(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9)
SMILES: CNC1=NC=CC(=N1)C(=O)O
Molecular Formula: C6H7N3O2
Molecular Weight: 153.14 g/mol

2-(Methylamino)pyrimidine-4-carboxylic acid

CAS No.: 89691-96-3

Cat. No.: VC2807499

Molecular Formula: C6H7N3O2

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylamino)pyrimidine-4-carboxylic acid - 89691-96-3

Specification

CAS No. 89691-96-3
Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
IUPAC Name 2-(methylamino)pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C6H7N3O2/c1-7-6-8-3-2-4(9-6)5(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9)
Standard InChI Key REZJFCWBBASRPA-UHFFFAOYSA-N
SMILES CNC1=NC=CC(=N1)C(=O)O
Canonical SMILES CNC1=NC=CC(=N1)C(=O)O

Introduction

Chemical Structure and Properties

2-(Methylamino)pyrimidine-4-carboxylic acid is a pyrimidine derivative with a distinctive structural arrangement. While specific data on this exact compound is limited in the provided search results, we can extrapolate information from closely related compounds such as 5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid, which has a molecular formula of C7H9N3O2 and a molecular weight of 167.17 g/mol.

Basic Structural Features

The compound consists of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The distinctive functional groups include:

  • A methylamino (-NHCH3) group at position 2

  • A carboxylic acid (-COOH) group at position 4

The presence of these functional groups creates a compound with both electron-donating (methylamino) and electron-withdrawing (carboxylic acid) characteristics, which significantly influences its chemical behavior and reactivity.

Physical and Chemical Properties

Based on the properties of similar pyrimidine derivatives, 2-(Methylamino)pyrimidine-4-carboxylic acid is expected to exhibit the following properties:

PropertyDescription
Physical StateCrystalline solid at room temperature
SolubilityModerately soluble in polar organic solvents; limited solubility in water
AcidityModerately acidic due to the carboxylic acid group
BasicityWeakly basic due to the presence of nitrogen atoms in the pyrimidine ring and the methylamino group
Chemical ReactivityCapable of participating in various reactions including esterification, amidation, and salt formation

The reactivity of this compound is influenced by the electron-donating nature of the methylamino group and the electron-withdrawing characteristics of the carboxylic acid group, creating a balanced electronic distribution that affects its behavior in different chemical environments.

Synthesis Methods

The synthesis of 2-(Methylamino)pyrimidine-4-carboxylic acid can be approached through several methodologies, drawing from established pyrimidine synthesis routes.

Minisci Reaction Adaptation

The Minisci homolytic alkoxycarbonylation reaction described for 5-halopyrimidine-4-carboxylic acid esters provides a potential strategy that could be adapted for our target compound . This approach offers high regioselectivity for introducing the carboxylic acid moiety at the desired position of the pyrimidine ring.

For the synthesis of similar pyrimidine derivatives, the following general procedures have been employed:

Amine Substitution (General Procedure A)

This involves reacting a halogenated pyrimidine with an appropriate amine (in this case, methylamine) in n-BuOH with DiPEA as a base, typically heated to 160°C in a microwave reactor or at 120°C in an oil bath .

Amide Formation (General Procedure D)

For compounds requiring amide formation, an acid chloride generated from the corresponding carboxylic acid can be reacted with appropriate amines at controlled temperatures .

Pharmacological Applications

2-(Methylamino)pyrimidine-4-carboxylic acid and its derivatives exhibit promising pharmacological activities that make them attractive candidates for drug development.

Anti-inflammatory Activity

Similar pyrimidine derivatives have demonstrated significant anti-inflammatory properties. For instance, derivatives of 5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid have shown anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs.

NAPE-PLD Inhibition

Structure-activity relationship studies of pyrimidine-4-carboxamides have revealed their potential as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) . This suggests that derivatives of 2-(Methylamino)pyrimidine-4-carboxylic acid might exhibit similar biological activities, particularly if modified to form carboxamides.

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for optimizing the pharmacological properties of 2-(Methylamino)pyrimidine-4-carboxylic acid derivatives.

Key Structure-Activity Correlations

The biological activity of pyrimidine derivatives is highly dependent on their substitution patterns. Based on studies of similar compounds, the following structure-activity relationships can be postulated:

Structural FeatureImpact on Activity
Methylamino group at position 2Enhances binding to specific biological targets; contributes to anti-inflammatory activity
Carboxylic acid at position 4Provides a site for derivatization; critical for certain biological interactions
Pyrimidine coreServes as a scaffold that can interact with various biological targets

Functional Group Modifications

Modifications to the basic structure can significantly alter the compound's biological activity profile:

  • Esterification of the carboxylic acid group can improve lipophilicity and cell penetration

  • Conversion to carboxamides may enhance binding to specific protein targets

  • Introduction of additional substituents on the pyrimidine ring can fine-tune receptor interactions

ConsiderationDetails
Synthetic AccessibilityEfficient and scalable synthesis routes are essential for commercial development
Drug-like PropertiesOptimization of solubility, permeability, and metabolic stability
Toxicity ProfileAssessment of potential adverse effects and structure modifications to mitigate risks
Formulation StrategyDevelopment of appropriate drug delivery systems based on physicochemical properties

Current Research Trends

Recent research has focused on developing more selective and potent derivatives of pyrimidine-4-carboxylic acids with enhanced pharmacokinetic profiles. Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of NAPE-PLD represent one such area of active investigation .

Analytical Characterization

The characterization of 2-(Methylamino)pyrimidine-4-carboxylic acid typically involves various analytical techniques to confirm its structure and purity.

Spectroscopic Analysis

Based on characterization methods used for similar compounds, the following spectroscopic techniques would be relevant:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structure confirmation

  • Mass Spectrometry: For molecular weight determination and fragmentation pattern analysis

  • Infrared Spectroscopy: To identify functional groups, particularly the carboxylic acid and amino moieties

Chromatographic Methods

Chromatographic techniques commonly employed include:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives

  • Thin-Layer Chromatography (TLC): For reaction monitoring and initial purity checks

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